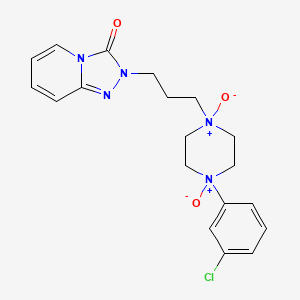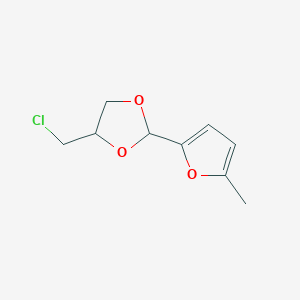
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a chloromethyl group attached to a dioxolane ring, which is further substituted with a 5-methylfuran group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane typically involves the reaction of 5-methylfuran-2-carbaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include alcohols and alkanes.
科学的研究の応用
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-(Bromomethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(5-ethylfuran-2-yl)-1,3-dioxolane: Similar structure but with an ethyl group instead of a methyl group on the furan ring.
Uniqueness
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a chloromethyl group and a furan ring provides versatility in synthetic chemistry and potential biological activity.
特性
分子式 |
C9H11ClO3 |
|---|---|
分子量 |
202.63 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H11ClO3/c1-6-2-3-8(12-6)9-11-5-7(4-10)13-9/h2-3,7,9H,4-5H2,1H3 |
InChIキー |
LRVNYYWPXCPLDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2OCC(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)


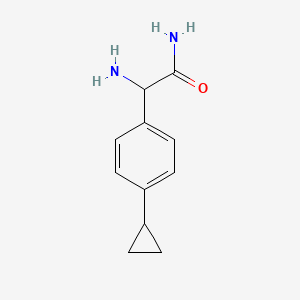
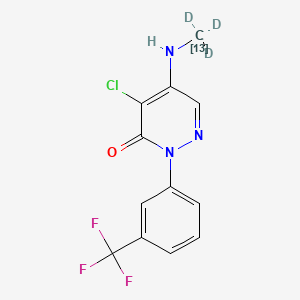
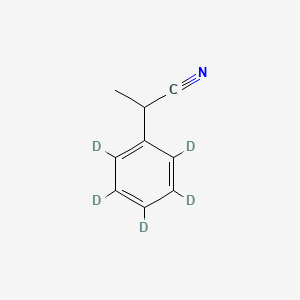
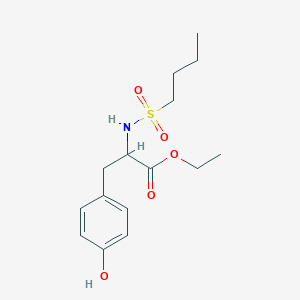
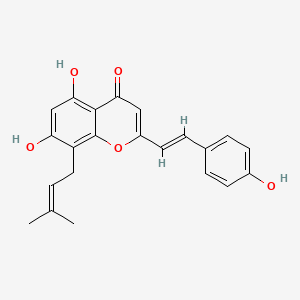
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)




